molecular formula C15H17NO B1526491 4-[1-(Benzyloxy)ethyl]aniline CAS No. 1305772-89-7

4-[1-(Benzyloxy)ethyl]aniline

Cat. No.: B1526491
CAS No.: 1305772-89-7
M. Wt: 227.3 g/mol
InChI Key: OCIOWKYOSVAVBC-UHFFFAOYSA-N
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Description

4-[1-(Benzyloxy)ethyl]aniline is an organic compound that belongs to the aniline family, where the amino group is substituted at the para position with a benzyloxy ethyl group. Known for its versatile chemical properties, it finds applications across various fields including organic synthesis, pharmaceuticals, and materials science.

Mechanism of Action

Target of Action

It is known to be used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be various organoboron reagents used in these reactions.

Mode of Action

In the context of Suzuki–Miyaura cross-coupling reactions, 4-[1-(Benzyloxy)ethyl]aniline likely interacts with its targets through a process of oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new palladium-carbon bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reactions in which it is used are known for their mild and functional group tolerant reaction conditions . This suggests that the compound’s action, efficacy, and stability could be affected by factors such as temperature, pH, and the presence of other functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[1-(Benzyloxy)ethyl]aniline typically starts with the reaction between aniline and 4-(chloromethyl)benzyl alcohol. The reaction is facilitated by the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide. Industrial Production Methods: On an industrial scale, the production involves similar steps but optimized for higher yields and purity. This usually involves the use of automated reactors and precise temperature control to ensure consistent results.

Chemical Reactions Analysis

Types of Reactions it Undergoes:

  • Oxidation

    : The compound can be oxidized at the benzylic position, often using reagents like manganese dioxide or potassium permanganate, to form benzaldehyde derivatives.

  • Reduction

    : It can undergo reduction reactions, particularly at the benzyloxy group, using hydrogenation catalysts such as palladium on carbon.

  • Substitution

    : The aniline group can participate in various substitution reactions, such as nitration or sulfonation, under standard conditions for these reactions. Common Reagents and Conditions: The compound reacts with oxidizing agents, reducing agents, and electrophiles under standard conditions for each type of reaction. Major Products Formed: Major products depend on the type of reaction, such as benzaldehyde derivatives from oxidation or hydrogenated products from reduction.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis, 4-[1-(Benzyloxy)ethyl]aniline is crucial for constructing more complex molecules. Biology: Researchers use this compound to study enzyme-substrate interactions, particularly those involving amine oxidases. MedicineIndustry: Utilized in the production of dyes, polymers, and agrochemicals, showcasing its versatility in industrial applications.

Comparison with Similar Compounds

Comparison: Similar compounds include 4-(benzyloxy)aniline and 4-(benzyloxy)ethylbenzene. Compared to these, 4-[1-(Benzyloxy)ethyl]aniline has a unique combination of reactivity and stability, making it particularly useful for specific synthetic applications. List of Similar Compounds:

  • 4-(Benzyloxy)aniline

  • 4-(Benzyloxy)ethylbenzene

  • 4-(Methoxy)ethylbenzene

  • Aniline derivatives with various substituted benzyl or ethyl groups

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Properties

IUPAC Name

4-(1-phenylmethoxyethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-12(14-7-9-15(16)10-8-14)17-11-13-5-3-2-4-6-13/h2-10,12H,11,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCIOWKYOSVAVBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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